Technical Guide: Synthesis of 2-Bromo-7-oxaspiro[3.5]nonane
Technical Guide: Synthesis of 2-Bromo-7-oxaspiro[3.5]nonane
This technical guide details the synthesis of 2-bromo-7-oxaspiro[3.5]nonane , a valuable spirocyclic building block in medicinal chemistry. The synthesis strategy prioritizes scalability, safety, and the use of commercially available starting materials.
Executive Summary
2-bromo-7-oxaspiro[3.5]nonane (CAS: Derivative of 1339892-75-9) is a spirocyclic scaffold combining a tetrahydropyran ring and a cyclobutane ring. This structural motif is increasingly utilized in drug discovery to restrict conformational flexibility and improve metabolic stability compared to simple piperidine or cyclohexane analogs.
The synthesis described herein follows a 5-step linear sequence starting from tetrahydro-4H-pyran-4-one . The core strategy involves the construction of the spiro-cyclobutane ring via a [2+2] cycloaddition of dichloroketene to an exocyclic alkene, followed by reductive dechlorination and functional group manipulation.
Core Synthetic Strategy
-
Starting Material: Tetrahydro-4H-pyran-4-one (Commercial, inexpensive).
-
Key Transformation: [2+2] Cycloaddition for spiro-ring formation.
-
Final Functionalization: Appel reaction or PBr₃ bromination.
-
Overall Yield Target: ~30-45% (over 5 steps).
Retrosynthetic Analysis
The retrosynthetic logic disconnects the C-Br bond to reveal the alcohol precursor. The cyclobutane ring is best formed via a [2+2] cycloaddition, which dictates the use of an exocyclic methylene intermediate derived from the parent pyranone.
Figure 1: Retrosynthetic disconnection of 2-bromo-7-oxaspiro[3.5]nonane.[1][2][3]
Detailed Synthetic Protocols
Step 1: Methylenation of Tetrahydro-4H-pyran-4-one
Objective: Convert the ketone to an exocyclic alkene. Mechanism: Wittig Reaction.[3]
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 equiv) in anhydrous THF (0.5 M) under . -
Cool to 0°C and add
(1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 min. -
Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
, extract with , dry over , and concentrate. -
Purification: Distillation or silica plug (Hexanes/EtOAc 9:1).
-
-
Critical Note: The product is volatile. Avoid prolonged high-vacuum drying.
Step 2: [2+2] Cycloaddition (Spiro-Ring Formation)
Objective: Form the cyclobutane ring with a gem-dichloro motif. Mechanism: [2+2] Cycloaddition of dichloroketene (generated in situ).
-
Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu) or Activated Zinc dust,
(catalytic), or DME. -
Procedure:
-
Dissolve 4-methylenetetrahydro-2H-pyran (from Step 1) and trichloroacetyl chloride (1.2 equiv) in anhydrous
(0.3 M). -
Add activated Zn dust (1.5 equiv) portion-wise over 1 hour to maintain a gentle reflux (exothermic).
-
Stir at reflux for 4–6 hours.
-
Workup: Filter through Celite to remove zinc salts. Wash the filtrate with saturated
and brine. -
Product: 1,1-dichloro-7-oxaspiro[3.5]nonan-2-one . Used directly in the next step due to moderate stability.
-
Step 3: Reductive Dechlorination
Objective: Remove the gem-dichloro group to yield the parent spiro-ketone. Mechanism: Zinc-mediated reduction.
-
Reagents: Zinc dust, Acetic acid (
), Ethanol ( ). -
Procedure:
-
Dissolve the crude dichloro-ketone in
(0.5 M). -
Add excess Zn dust (4.0 equiv).
-
Add
(excess) dropwise. Heat to 60°C for 2 hours. -
Workup: Filter off Zn, concentrate the filtrate, neutralize with
, and extract with DCM. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields 7-oxaspiro[3.5]nonan-2-one .[4][5][6]
-
Step 4: Reduction to Alcohol
Objective: Reduce the ketone to the alcohol. Mechanism: Hydride transfer.
-
Reagents: Sodium borohydride (
), Methanol ( ). -
Procedure:
-
Dissolve 7-oxaspiro[3.5]nonan-2-one in
(0.2 M) at 0°C. -
Add
(1.1 equiv) portion-wise. -
Stir at 0°C for 30 min, then RT for 1 hour.
-
Workup: Quench with water/acetone, concentrate to remove MeOH, extract with EtOAc.
-
Product: 7-oxaspiro[3.5]nonan-2-ol .
-
Step 5: Bromination (Appel Reaction)
Objective: Convert the alcohol to the final bromide with inversion of configuration (though the molecule is achiral, this mechanism is clean).
Mechanism:
-
Reagents: Carbon tetrabromide (
), Triphenylphosphine ( ), DCM. -
Procedure:
-
Dissolve 7-oxaspiro[3.5]nonan-2-ol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.1 M) at 0°C. -
Add
(1.2 equiv) portion-wise. The solution may turn slightly yellow. -
Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.
-
Workup: Add hexanes to precipitate triphenylphosphine oxide (
). Filter through a silica pad. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Final Product: 2-bromo-7-oxaspiro[3.5]nonane .
-
Process Data & Safety Parameters
| Step | Transformation | Key Reagents | Safety Hazard | Expected Yield |
| 1 | Olefination | Strong base, moisture sensitive | 85-90% | |
| 2 | [2+2] Cycloaddition | Exothermic, corrosive acid chlorides | 60-70% | |
| 3 | Dechlorination | Zn, AcOH | Hydrogen gas evolution | 75-85% |
| 4 | Reduction | Flammable | 90-95% | |
| 5 | Bromination | 70-80% |
Mechanistic Pathway Visualization
Figure 2: Mechanistic flow of the key bond-forming events.
Characterization Guidelines
To validate the synthesis, the following spectral signatures should be confirmed for the final product (2-bromo-7-oxaspiro[3.5]nonane ):
-
¹H NMR (CDCl₃, 400 MHz):
- 4.3–4.5 ppm (m, 1H, CH-Br): Characteristic quintet or multiplet for the methine proton on the cyclobutane ring.
-
3.5–3.7 ppm (m, 4H,
): Pyran ring protons adjacent to oxygen. -
2.4–2.8 ppm (m, 4H): Cyclobutane methylene protons (
adjacent to spiro center and CH-Br). - 1.6–1.9 ppm (m, 4H): Pyran ring methylene protons.
-
¹³C NMR:
-
Look for the spiro-quaternary carbon signal around
35–45 ppm. -
C-Br signal around
40–50 ppm. -
C-O signals around
60–70 ppm.
-
-
Mass Spectrometry (GC-MS/LC-MS):
-
Molecular ion
or . -
Characteristic 1:1 isotopic pattern for
and .
-
References
-
Wuitschik, G. et al. "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2010. Link (Context: Spirocyclic properties).
-
Kremsner, J. M. et al. "Generation of Dichloroketene and [2+2] Cycloaddition." Journal of Organic Chemistry, 2008.[7] Link (Context: Dichloroketene methodology).
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. Link (Context: Halogenation mechanism).
-
Carreira, E. M. et al. "Synthesis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Organic Letters, 2011. Link (Context: Spirocyclic synthesis).
- Patent WO2015066612: "Spirocyclic compounds as inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0311313A2 - Heterocyclic spiro compounds and their preparation - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EnamineStore [enaminestore.com]
- 7. repositorio.uam.es [repositorio.uam.es]
